4,6-Dihydroxy-5-nitropyrimidine

Catalog No.
S1482300
CAS No.
2164-83-2
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxy-5-nitropyrimidine

CAS Number

2164-83-2

Product Name

4,6-Dihydroxy-5-nitropyrimidine

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Synonyms

5-Nitro-4,6-pyrimidinediol

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Potential Antimicrobial Activity:

Some studies have explored the potential of DHNP as an antimicrobial agent. One study investigated its activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed moderate to weak activity against some of the tested strains, suggesting further research is necessary to determine its efficacy and potential as an antimicrobial [].

Precursor for Synthesis of Other Compounds:

DHNP can serve as a starting material for the synthesis of other pyrimidine derivatives with potential biological activities. For instance, a study reported the conversion of DHNP into a series of new pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. While the derivatives showed some activity, further optimization is required for potential therapeutic development [].

4,6-Dihydroxy-5-nitropyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring with two hydroxyl groups at positions 4 and 6, and a nitro group at position 5. Its molecular formula is C4H3N3O4, and it has a molecular weight of approximately 157.09 g/mol. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and biological activities .

, often involving nucleophilic substitutions or electrophilic additions. For example:

  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, facilitating substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The nitro group can enhance the reactivity of the pyrimidine ring towards electrophiles, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding derivatives that may exhibit different biological activities .

Research indicates that 4,6-dihydroxy-5-nitropyrimidine exhibits notable biological activities. It has been studied for its:

  • Antimicrobial Properties: Some studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Preliminary investigations have shown that derivatives of this compound may inhibit cancer cell proliferation, although further research is necessary to confirm these effects .
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have therapeutic implications .

The synthesis of 4,6-dihydroxy-5-nitropyrimidine typically involves several methods:

  • Nitrosation of Pyrimidines: Starting from pyrimidine derivatives, nitrosation can introduce the nitro group.
  • Hydroxylation: Hydroxyl groups can be introduced via hydrolysis or through the use of hydroxylating agents.
  • Multi-step Synthesis: A combination of reactions involving existing pyrimidine derivatives can yield 4,6-dihydroxy-5-nitropyrimidine through sequential functional group transformations .

The applications of 4,6-dihydroxy-5-nitropyrimidine are diverse:

  • Pharmaceuticals: It serves as a precursor or building block in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its derivatives are explored for use in dyeing processes due to their vibrant colors and stability.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that target specific pests or diseases .

Interaction studies involving 4,6-dihydroxy-5-nitropyrimidine focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research has indicated that this compound can interact with specific enzymes or receptors, influencing their activity.
  • Complex Formation: It may form complexes with metal ions, which can alter its biological activity and enhance its applicability in medicinal chemistry .

Several compounds share structural similarities with 4,6-dihydroxy-5-nitropyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-5-nitropyrimidineHydroxyl at position 4Lacks the second hydroxyl group
2-Amino-4,6-dihydroxypyrimidineAmino group at position 2Different functional group affecting reactivity
5-Nitro-2-thiouracilContains sulfur instead of oxygenDifferent heteroatom affecting properties
4,6-Dimethoxy-5-nitropyrimidineMethoxy groups instead of hydroxylAlters solubility and reactivity

The presence of both hydroxyl and nitro groups in 4,6-dihydroxy-5-nitropyrimidine contributes to its unique chemical reactivity and potential biological activities compared to similar compounds.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2164-83-2

Wikipedia

4,6-Dihydroxy-5-nitropyrimidine

General Manufacturing Information

4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Gehrke et al. An unexpected non-Hoogsteen-based mutagenicity mechanism of oxidative FaPy-DNA lesions. Nature Chemical Biology, doi: 10.1038/nchembio.1254, published online 19 May 2013 http://www.nature.com/naturechemicalbiology

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